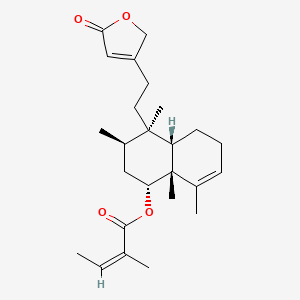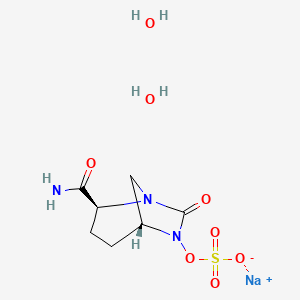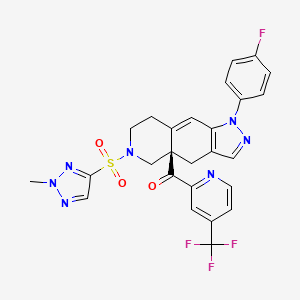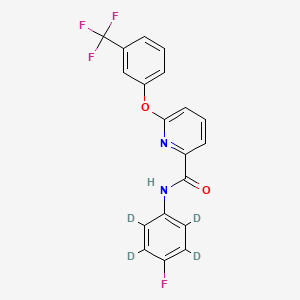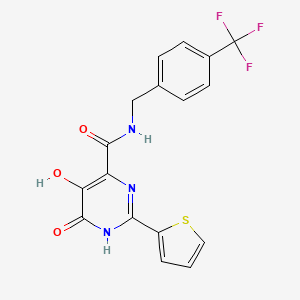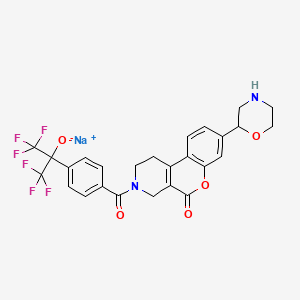
SARS-CoV-2-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2-IN-17 is a chemical compound that has garnered significant attention due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader effort to develop effective treatments and inhibitors against the virus responsible for the COVID-19 pandemic.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-17 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Key Intermediates: This step involves the preparation of essential building blocks through reactions such as alkylation, acylation, or cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2-IN-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored as a potential therapeutic agent against SARS-CoV-2, with studies focusing on its antiviral properties and efficacy in inhibiting viral replication.
Industry: Utilized in the development of diagnostic tools and assays for detecting SARS-CoV-2.
Wirkmechanismus
The mechanism of action of SARS-CoV-2-IN-17 involves its interaction with specific molecular targets within the virus or host cells. It is believed to inhibit viral replication by:
Binding to Viral Proteins: this compound targets essential viral proteins, such as the main protease, which is crucial for viral replication.
Interfering with Viral Entry: The compound may block the virus’s ability to enter host cells by binding to receptors or interfering with the fusion process.
Modulating Host Immune Response: It may also enhance the host’s immune response to the virus, reducing the severity of infection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Remdesivir: An antiviral drug that targets the viral RNA polymerase.
Favipiravir: Another antiviral that inhibits viral RNA-dependent RNA polymerase.
Hydroxychloroquine: A drug that interferes with viral entry and replication.
Uniqueness
SARS-CoV-2-IN-17 is unique due to its specific mechanism of action and molecular targets. Unlike other compounds, it may offer a broader spectrum of activity against various strains of SARS-CoV-2 and potentially other coronaviruses.
Conclusion
This compound represents a promising compound in the fight against COVID-19. Its unique properties, diverse applications, and potential for industrial production make it a valuable asset in ongoing research and development efforts. Further studies are needed to fully understand its capabilities and optimize its use in therapeutic and diagnostic applications.
Eigenschaften
Molekularformel |
C19H19F3N2O3 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-(5-ethyl-8,9-dimethoxy-6H-phenanthridin-4-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C19H19F3N2O3/c1-4-24-10-11-8-15(26-2)16(27-3)9-13(11)12-6-5-7-14(17(12)24)23-18(25)19(20,21)22/h5-9H,4,10H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
KUFZGLOXILDZDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC2=CC(=C(C=C2C3=C1C(=CC=C3)NC(=O)C(F)(F)F)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


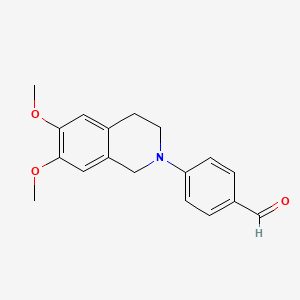
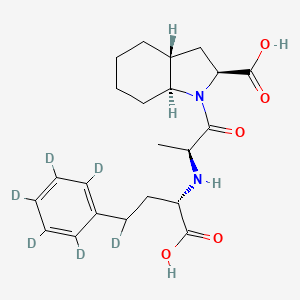


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
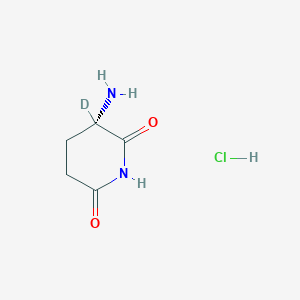
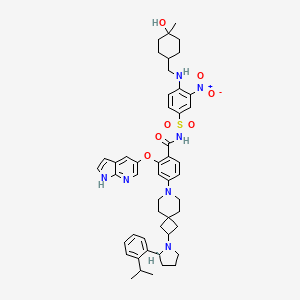
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
